molecular formula C13H8F4N2O2 B6393809 MFCD18318408 CAS No. 1261892-39-0

MFCD18318408

Cat. No.: B6393809
CAS No.: 1261892-39-0
M. Wt: 300.21 g/mol
InChI Key: ZREJWZYOXUMMAJ-UHFFFAOYSA-N
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Description

MFCD18318408 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Compounds with similar MDL identifiers (e.g., MFCD22741544, MFCD13195646) typically belong to heterocyclic or boronic acid derivatives, featuring aromatic rings, halogen substituents, or pyridine/pyrimidine cores . These compounds are often synthesized for applications in drug discovery, catalysis, or polymer chemistry.

Properties

IUPAC Name

2-amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2/c14-10-2-1-6(4-9(10)13(15,16)17)7-3-8(12(20)21)11(18)19-5-7/h1-5H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREJWZYOXUMMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688272
Record name 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-39-0
Record name 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and nicotinic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid involves large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison is based on structurally related compounds from the evidence, focusing on molecular properties, synthetic pathways, and bioactivity.

Molecular and Physicochemical Properties

Parameter MFCD18318408 (Hypothetical) CAS 428854-24-4 CAS 1046861-20-4 CAS 918538-05-3
Molecular Formula CₓHᵧNᶻFₖ (Inferred) C₁₇H₁₅FN₈ C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight ~350–400 g/mol 350.35 g/mol 235.27 g/mol 188.01 g/mol
Key Substituents Fluorine, pyridine Fluorobenzyl, pyrazolo-pyridine Boron, bromine, chlorine Dichloropyrrolo-triazine
LogP (Partition) ~2.0–3.5 2.15 (XLOGP3) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.2–0.7 0.24 0.687 Not reported
Bioavailability Moderate (0.5–0.6) 0.55 0.55 0.55

Key Observations :

  • Halogen substituents (e.g., Cl, F) enhance metabolic stability but reduce solubility .
  • Boron-containing compounds (e.g., CAS 1046861-20-4) exhibit unique reactivity in Suzuki-Miyaura couplings .
  • Pyridine/pyrimidine cores (e.g., CAS 428854-24-4) are prevalent in kinase inhibitors due to hydrogen-bonding capabilities .
CAS 428854-24-4 :
  • Route : Multi-step synthesis involving 1-chloro-2-methylpropan-2-yl carbamate and fluorobenzyl intermediates.
  • Conditions : LC-MS and NMR for purity validation; yields >90% under optimized conditions.
CAS 1046861-20-4 :
  • Route : Palladium-catalyzed cross-coupling in THF/water at 75°C.
  • Key Reagents: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
CAS 918538-05-3 :
  • Route : Cyclization of 5-cyclobutyl-1H-pyrazol-3-amine with dichlorotriazine.
  • Challenges : Requires strict temperature control to avoid byproducts.

Comparative Insights :

  • Palladium catalysis is critical for boron-containing compounds, whereas SNAr reactions dominate halogenated heterocycles .
  • Green chemistry approaches (e.g., recyclable catalysts in CAS 1761-61-1 ) are underutilized in similar compounds.

Trends :

  • Fluorinated compounds (e.g., CAS 428854-24-4) show higher potency but increased toxicity risks .
  • Chlorinated derivatives (e.g., CAS 918538-05-3) balance efficacy and safety for preclinical use .

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